molecular formula C16H37NReS4 B579630 Tetrabutylammonium tetrathiorhenate(VII) CAS No. 16829-47-3

Tetrabutylammonium tetrathiorhenate(VII)

Cat. No.: B579630
CAS No.: 16829-47-3
M. Wt: 557.926
InChI Key: UBABZYMKBWUUMS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrabutylammonium tetrathiorhenate(VII) is a chemical compound with the formula C₁₆H₃₆NReS₄. It is known for its unique properties and applications in various fields of science and industry. The compound is characterized by its black crystalline appearance and is often used in research due to its interesting chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutylammonium tetrathiorhenate(VII) can be synthesized through the reaction of tetrabutylammonium bromide with ammonium tetrathiorhenate. The reaction typically occurs in an organic solvent such as acetonitrile under controlled temperature conditions. The product is then purified through recrystallization to obtain high purity crystals.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and purification systems ensures consistency and efficiency in production.

Types of Reactions:

    Oxidation: Tetrabutylammonium tetrathiorhenate(VII) can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: The compound can also be reduced using reducing agents like sodium borohydride.

    Substitution: It participates in substitution reactions where one or more of its ligands are replaced by other chemical groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous or organic solvents.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Various organic ligands under mild heating conditions.

Major Products Formed:

    Oxidation: Formation of higher oxidation state rhenium compounds.

    Reduction: Formation of lower oxidation state rhenium compounds.

    Substitution: Formation of substituted rhenium complexes with different ligands.

Scientific Research Applications

Tetrabutylammonium tetrathiorhenate(VII) has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other rhenium compounds and as a catalyst in organic reactions.

    Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.

    Medicine: Explored for its potential therapeutic properties, particularly in cancer treatment due to its ability to interact with biological molecules.

    Industry: Utilized in the development of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism by which tetrabutylammonium tetrathiorhenate(VII) exerts its effects involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated through the sulfur atoms in the compound, which can form bonds with metal centers in biological molecules.

Comparison with Similar Compounds

    Tetrabutylammonium Perrhenate: Similar in structure but contains different anionic species.

    Tetrabutylammonium Octachlorodirhenate(III): Contains rhenium in a different oxidation state and chloride ligands.

    Tetrabutylammonium Tetrachlorooxorhenate(V): Another rhenium compound with different ligands.

Uniqueness: Tetrabutylammonium tetrathiorhenate(VII) is unique due to its specific combination of tetrabutylammonium cation and tetrathiorhenate anion, which imparts distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use.

Properties

IUPAC Name

sulfanide;tetrabutylazanium;tris(sulfanylidene)rhenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.Re.H2S.3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h5-16H2,1-4H3;;1H2;;;/q+1;;;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBABZYMKBWUUMS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[SH-].S=[Re](=S)=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H37NReS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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